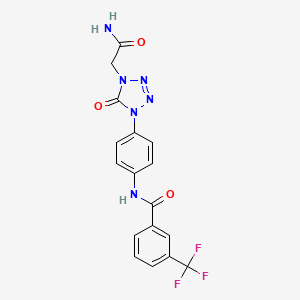

2-(1-(Mesitylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

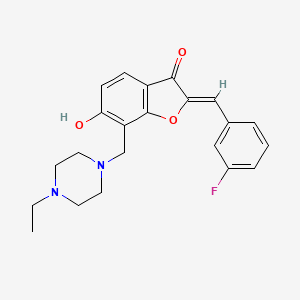

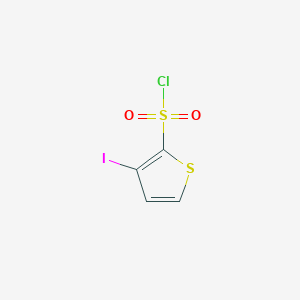

2-(1-(Mesitylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a heterocyclic organic molecule that contains an oxadiazole ring and a piperidine ring.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

A significant body of research has focused on the synthesis and evaluation of derivatives of 1,3,4-oxadiazole for their antibacterial and antimicrobial properties. For example, studies have demonstrated the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which showed moderate to significant activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). Additionally, derivatives containing piperidine or pyrrolidine rings have been synthesized and found to exhibit strong antimicrobial activity, further supporting the potential of these compounds in developing new antimicrobial agents (K. Krolenko et al., 2016).

Anticancer Activity

Research has also explored the anticancer potential of 1,3,4-oxadiazole derivatives. A study on the synthesis and evaluation of some novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents indicated that certain derivatives possess activities comparable to established anticancer drugs against various cancer cell lines (J. Sangshetti & D. Shinde, 2011). This highlights the compound's versatility and potential in anticancer drug development.

Enzyme Inhibition

1,3,4-Oxadiazole derivatives have also been investigated for their ability to inhibit specific enzymes. For instance, a study synthesized 5-Aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains and evaluated their inhibition of acetyl- and butyrylcholinesterase, enzymes relevant to treating dementias and myasthenia gravis. Some derivatives showed moderate dual inhibition, indicating their potential as therapeutic agents (Václav Pflégr et al., 2022).

Structural and Computational Studies

Beyond biological activity, some research has focused on the structural analysis and computational modeling of 1,3,4-oxadiazole derivatives to understand their reactivity and interaction with biological targets. For example, crystal structure studies and density functional theory (DFT) calculations have been carried out on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives to identify reactive sites for electrophilic and nucleophilic attacks, providing insights into how these compounds might interact with biological targets (K. Kumara et al., 2017).

properties

IUPAC Name |

2-(trifluoromethyl)-5-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3S/c1-10-8-11(2)14(12(3)9-10)27(24,25)23-6-4-13(5-7-23)15-21-22-16(26-15)17(18,19)20/h8-9,13H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAOQQVHSQFCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Mesitylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2708732.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)

![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2708753.png)